molecular formula C17H23NO4 B5338387 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

カタログ番号: B5338387
分子量: 305.4 g/mol
InChIキー: PQCCALQLDIWMMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

作用機序

The primary mechanism of action of 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in regulating neuronal activity and behavior. Increased levels of GABA can have a range of effects on neuronal activity, including reducing excitability and reducing the likelihood of seizures.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing GABA levels in the brain, reducing seizure activity, and reducing anxiety-like behavior. In addition, this compound has been shown to reduce cocaine-seeking behavior in animal models of addiction.

実験室実験の利点と制限

One advantage of using 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its selectivity for GABA-AT, which allows for specific modulation of GABA levels in the brain. However, one limitation is the potential for off-target effects, as this compound may interact with other enzymes or receptors in the brain. In addition, the pharmacokinetics of this compound may limit its use in certain experiments, as it has a short half-life and may require frequent dosing.

将来の方向性

There are a number of potential future directions for research on 1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, including:
1. Further investigation of its therapeutic potential in neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction.
2. Development of more potent and selective inhibitors of GABA-AT, which may have improved pharmacokinetic properties and reduced off-target effects.
3. Investigation of the effects of this compound on other neurotransmitter systems in the brain, as well as its potential interactions with other drugs.
4. Development of new delivery methods for this compound, such as sustained-release formulations, to improve its pharmacokinetics and efficacy.
In conclusion, this compound is a compound with significant potential for therapeutic applications in a range of neurological and psychiatric disorders. Its selective inhibition of GABA-AT allows for specific modulation of GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. Further research is needed to fully understand the potential of this compound and to develop more potent and selective inhibitors of GABA-AT.

合成法

1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a variety of methods, including the reaction of 1-(cyclopropylmethyl)piperidine with 2-methoxyphenol in the presence of a base, followed by the addition of a carboxylic acid. Other methods involve the use of protecting groups and intermediate steps to achieve the desired product.

科学的研究の応用

1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce anxiety-like behavior in rodents and to reduce cocaine-seeking behavior in animal models of addiction.

特性

IUPAC Name

1-(cyclopropylmethyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-21-14-4-2-3-5-15(14)22-17(16(19)20)8-10-18(11-9-17)12-13-6-7-13/h2-5,13H,6-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCCALQLDIWMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2(CCN(CC2)CC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。